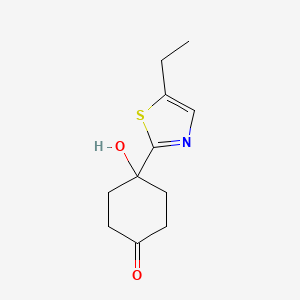
4-(5-Ethyl-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one typically involves the formation of the thiazole ring followed by the introduction of the cyclohexanone moiety. One common method involves the reaction of ethylamine with a suitable thioamide under acidic conditions to form the thiazole ring. This intermediate can then be reacted with cyclohexanone in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of thiazole derivatives often employs eco-friendly methods such as microwave irradiation techniques. These methods are advantageous due to their rapid reaction times and reduced environmental impact. Solvent-free conditions are also commonly used to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(5-Ethyl-1,3-thiazol-2-yl)-4-oxocyclohexan-1-one.
Reduction: Formation of 4-(5-Ethyl-1,3-thiazol-2-yl)-4-hydroxycyclohexane.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. For example, the compound may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer agent.
Uniqueness
4-(5-Ethyl-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(5-ethyl-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C11H15NO2S/c1-2-9-7-12-10(15-9)11(14)5-3-8(13)4-6-11/h7,14H,2-6H2,1H3 |
InChI Key |
QJUAGKBDTHHPJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)C2(CCC(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


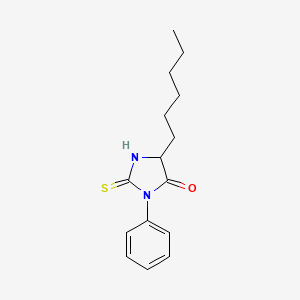
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
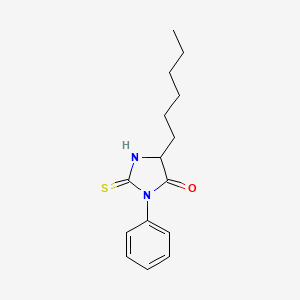
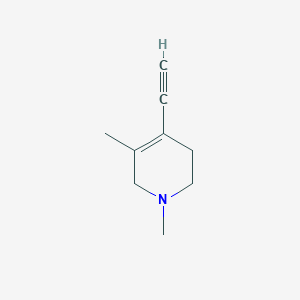
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
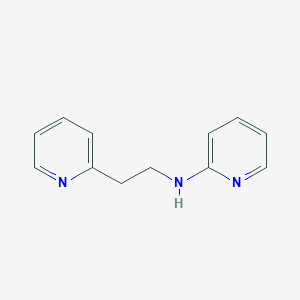
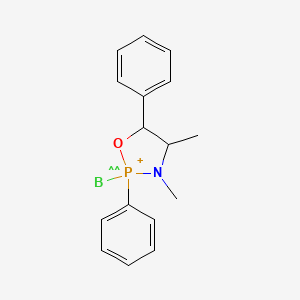
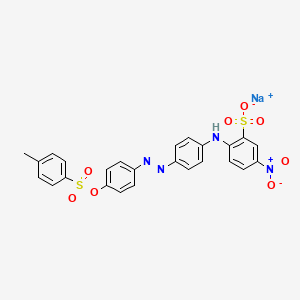
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
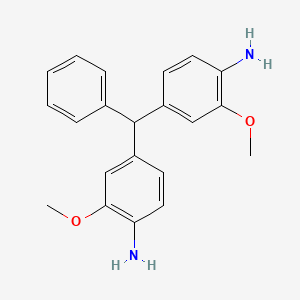
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
